molecular formula C15H19Cl2NO4 B8104547 Methyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoate

Methyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoate

Cat. No.: B8104547
M. Wt: 348.2 g/mol
InChI Key: REQSFCDNKMVJMW-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dichlorophenylacetic acid and tert-butyl carbamate.

    Step 1 Esterification: The 2,5-dichlorophenylacetic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2,5-dichlorophenylacetate.

    Step 2 Amination: The ester is then subjected to amination using tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield methyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoate.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The dichlorophenyl group is known to interact with biological targets, making it a useful scaffold in drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for the treatment of diseases such as cancer, due to their ability to interfere with specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism by which methyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(2,5-dichlorophenyl)propanoate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.

    Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate: Contains a single chlorine atom on the phenyl ring, altering its reactivity and biological activity.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The tert-butoxycarbonyl group provides stability and protects the amino group during synthetic transformations, making it a versatile intermediate in organic synthesis.

This compound’s distinct structural features and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-7-10(16)5-6-11(9)17/h5-7,12H,8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQSFCDNKMVJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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